molecular formula C18H31N3O12 B13848330 (2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid

(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid

Cat. No.: B13848330
M. Wt: 481.5 g/mol
InChI Key: UFCFWYDAANZTPU-OADAUKHASA-N
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Description

The compound (2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid is a complex organic molecule with significant biological and chemical properties. This compound is characterized by its multiple chiral centers and intricate structure, which contribute to its unique reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment and large-scale reactors to handle the complex reaction sequences. The process optimization focuses on maximizing yield, purity, and cost-effectiveness while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential role in biochemical pathways and its interactions with enzymes and other biomolecules. Its structure allows it to mimic natural substrates and inhibitors.

Medicine

In medicine, this compound is investigated for its therapeutic potential

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its complex structure and reactivity make it suitable for applications in advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups and chiral centers allow it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and overall efficacy in various applications.

Properties

Molecular Formula

C18H31N3O12

Molecular Weight

481.5 g/mol

IUPAC Name

(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid

InChI

InChI=1S/C18H31N3O12/c1-5-11(24)14(27)15(28)18(32-5)31-4-8-12(25)13(26)10(20-6(2)22)16(33-8)21-9(23)3-7(19)17(29)30/h5,7-8,10-16,18,24-28H,3-4,19H2,1-2H3,(H,20,22)(H,21,23)(H,29,30)/t5-,7-,8+,10+,11+,12+,13+,14+,15-,16+,18+/m0/s1

InChI Key

UFCFWYDAANZTPU-OADAUKHASA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)NC(=O)C[C@@H](C(=O)O)N)NC(=O)C)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)NC(=O)CC(C(=O)O)N)NC(=O)C)O)O)O)O)O

Origin of Product

United States

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